molecular formula C4H6BrF B6249112 rac-(1R,2S)-1-(bromomethyl)-2-fluorocyclopropane, cis CAS No. 2679950-53-7

rac-(1R,2S)-1-(bromomethyl)-2-fluorocyclopropane, cis

Cat. No.: B6249112
CAS No.: 2679950-53-7
M. Wt: 153
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Description

Rac-(1R,2S)-1-(bromomethyl)-2-fluorocyclopropane, cis, is a chemically intriguing compound featuring a three-membered cyclopropane ring substituted with bromomethyl and fluorine groups. Its stereochemistry, characterized by the racemic mixture of enantiomers, plays a critical role in its chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Synthesis via Cyclopropanation: Typically, this compound is synthesized through a cyclopropanation reaction involving olefins and a halomethylfluorocarbon. Key reagents like bromomethylfluoride and catalysts such as rhodium or copper complexes are employed under controlled conditions.

  • Reaction Conditions: These reactions are generally conducted in an inert atmosphere to prevent oxidation, using solvents like dichloromethane at low temperatures to ensure selective formation of the desired cis isomer.

Industrial Production Methods:

  • Scale-Up Process: For industrial production, high-throughput methods involving continuous flow reactors may be utilized to enhance yield and purity. Optimization of reaction parameters like temperature, pressure, and catalyst concentration is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, forming various derivatives.

  • Elimination Reactions: Under specific conditions, elimination reactions can lead to the formation of fluoroalkenes.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate or chromium trioxide can facilitate oxidation of the bromomethyl group.

  • Reducing Agents: Lithium aluminium hydride or sodium borohydride are used for reduction processes.

  • Nucleophiles: Sodium azide or potassium cyanide are typical nucleophiles for substitution reactions.

Major Products Formed:

  • Substitution Products: Substitution reactions yield compounds like azides, nitriles, and alcohols.

  • Elimination Products: Elimination reactions primarily form fluoroalkenes.

Scientific Research Applications

Chemistry:

  • Stereochemistry Studies: Due to its distinct stereochemistry, this compound is used in studies of enantioselective reactions and stereochemical effects in synthesis.

Biology:

  • Enzyme Inhibition: Potential as a probe for investigating enzyme-catalyzed reactions involving halogenated substrates.

Medicine:

  • Pharmaceutical Intermediates: Serves as an intermediate in the synthesis of biologically active compounds, particularly those targeting fluorinated analogs in drug design.

Industry:

  • Material Science: Utilized in the development of novel fluorinated polymers and materials with unique properties.

Mechanism of Action

Molecular Targets and Pathways:

  • The mechanism of action often involves the interaction of the bromomethyl and fluorine groups with specific enzyme sites, leading to inhibition or modification of enzymatic activity. The small size and high reactivity of the cyclopropane ring allow it to interact uniquely with biological molecules.

Comparison with Similar Compounds

  • rac-(1R,2S)-1-(hydroxymethyl)-2-fluorocyclopropane: Different reactivity profile due to the hydroxymethyl group.

  • rac-(1R,2S)-1-(bromomethyl)-2-chlorocyclopropane: Similar structure but with distinct chemical and biological properties due to the chlorine atom.

  • rac-(1R,2S)-1-(bromomethyl)-2-methylcyclopropane: The methyl group significantly alters its reactivity compared to the fluorine substituent.

Properties

CAS No.

2679950-53-7

Molecular Formula

C4H6BrF

Molecular Weight

153

Purity

95

Origin of Product

United States

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